![molecular formula C12H11F3N4O2 B2775252 1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carbohydrazide CAS No. 1004193-88-7](/img/structure/B2775252.png)
1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carbohydrazide is a chemical compound with the CAS Number: 1004193-88-7 . It has a molecular weight of 300.24 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11F3N4O2/c13-12(14,15)8-2-1-3-9(6-8)21-7-19-5-4-10(18-19)11(20)17-16/h1-6H,7,16H2,(H,17,20) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 300.24 and an InChI code of 1S/C12H11F3N4O2/c13-12(14,15)8-2-1-3-9(6-8)21-7-19-5-4-10(18-19)11(20)17-16/h1-6H,7,16H2,(H,17,20) . Other properties such as melting point, boiling point, and density are not mentioned in the search results.Aplicaciones Científicas De Investigación
Molecular Dynamics and Docking Studies
1-{[3-(Trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carbohydrazide derivatives have been extensively studied for their industrial and biological significance. Vibrational spectroscopic investigations, along with molecular dynamic simulations and molecular docking studies, have highlighted their potential as inhibitors of CDK2s (cyclin-dependent kinases), which play a critical role in the regulation of cell cycle progression. These studies underscore the compound's potential in the development of cancer therapeutics and its significant first-order hyperpolarizability, indicating its usefulness in nonlinear optical (NLO) applications due to its enhanced electronic and optical properties (Pillai et al., 2017).
Synthesis and Antimicrobial/Antioxidant Activities
The compound has also been a precursor in the synthesis of new trifluoromethyl-containing carbohydrazides with diverse biological activities. These derivatives have demonstrated significant antioxidant and antimicrobial properties, presenting a broad spectrum of bacteriostatic and fungistatic activities. Such activities suggest the compound's versatility in developing novel antimicrobial agents and its potential in combating oxidative stress-related diseases (Bonacorso et al., 2012).
Potential in Anti-diabetic Therapies
Further investigations into the structural and molecular dynamics of derivatives have revealed their potential as anti-diabetic agents. Through molecular docking studies, certain derivatives have shown promising results as inhibitors against enzymes implicated in diabetes, offering a new avenue for the development of therapeutic agents against this chronic disease (Karrouchi et al., 2021).
One-Pot Synthesis for Bis-Pyrazolyl Derivatives
Moreover, the compound serves as a building block in the one-pot synthesis of bis-pyrazolyl derivatives. This synthesis pathway highlights its role in facilitating efficient and novel chemical reactions, leading to products with potential pharmacological activities. Such synthetic versatility underscores the compound's importance in medicinal chemistry and drug development (Bonacorso et al., 2009).
Propiedades
IUPAC Name |
1-[[3-(trifluoromethyl)phenoxy]methyl]pyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O2/c13-12(14,15)8-2-1-3-9(6-8)21-7-19-5-4-10(18-19)11(20)17-16/h1-6H,7,16H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYKYVJCXNKDBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCN2C=CC(=N2)C(=O)NN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

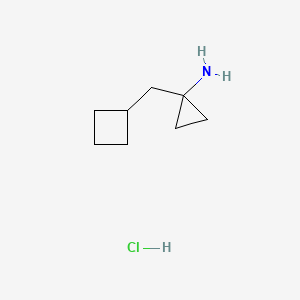
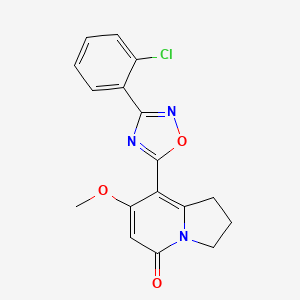
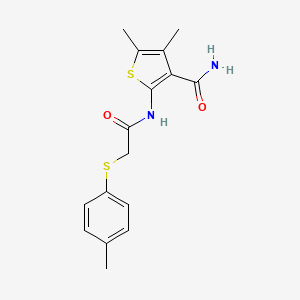
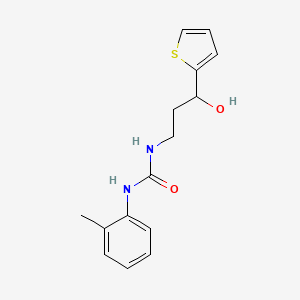

![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide](/img/structure/B2775176.png)
![6-[(2-Methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2775177.png)
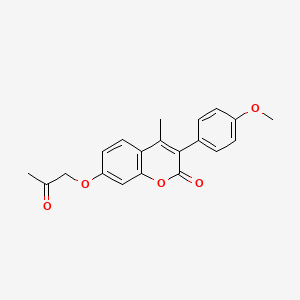
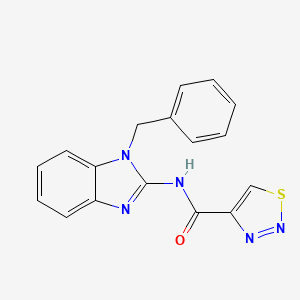
![[2-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(3,6-dichloropyridin-2-yl)methanone](/img/structure/B2775182.png)
![3-[(3,4-Dichlorophenyl)methylsulfanyl]-4-ethyl-5-(2-methylsulfanylphenyl)-1,2,4-triazole](/img/structure/B2775186.png)
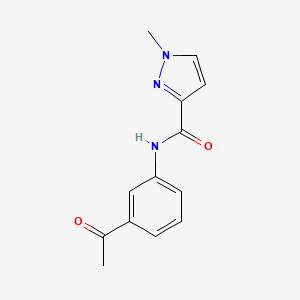
![4-chloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2775190.png)
